molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B2520535
CAS No.: 175293-31-9
M. Wt: 307.218
InChI Key: MSKVEPYBCUHZMR-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is an organic compound with the molecular formula C12H9N3O7 and a molecular weight of 307.22 g/mol This compound is characterized by the presence of a nitrobenzyl group attached to an imidazolidinyl ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves several steps. One common synthetic route includes the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base to form the intermediate 3-(4-nitrobenzyl)-2,4,5-trioxoimidazolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and basic or acidic conditions depending on the desired transformation. Major products formed from these reactions include amines, substituted imidazolidines, and various derivatives of the acetic acid moiety .

Scientific Research Applications

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazolidinyl ring and acetic acid moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid include:

    3-(4-Nitrobenzyl)-2,4,5-trioxoimidazolidine: Lacks the acetic acid moiety but shares the nitrobenzyl and imidazolidinyl structure.

    4-Nitrobenzyl chloride: Contains the nitrobenzyl group but lacks the imidazolidinyl and acetic acid components.

    Imidazolidine-2,4,5-trione: Contains the imidazolidinyl ring but lacks the nitrobenzyl and acetic acid groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVEPYBCUHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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